meso-2,3-Diphenylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
meso-2,3-Diphenylbutane: is an organic compound with the molecular formula C16H18. It is a meso compound, meaning it has multiple chiral centers but is optically inactive due to an internal plane of symmetry. This compound is characterized by its two phenyl groups attached to a butane backbone, specifically at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: meso-2,3-Diphenylbutane can be synthesized through the reduction of 2,3-diphenyl-2-butene. This reduction is typically carried out using hydrogen gas in the presence of a palladium catalyst. The reaction conditions often involve moderate temperatures and pressures to ensure the selective formation of the meso isomer.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale hydrogenation processes. These processes would utilize continuous flow reactors to maintain consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions: meso-2,3-Diphenylbutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Further reduction can lead to the formation of simpler hydrocarbons.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of phenyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of simpler alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
meso-2,3-Diphenylbutane has several applications in scientific research:
Chemistry: Used as a model compound in stereochemistry studies to understand the behavior of meso compounds.
Biology: Investigated for its potential interactions with biological molecules, although specific applications are limited.
Medicine: Limited direct applications, but its derivatives may be explored for pharmaceutical purposes.
Industry: Used in the synthesis of more complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which meso-2,3-Diphenylbutane exerts its effects largely depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound’s phenyl groups stabilize the transition state, facilitating the formation of oxygenated products. In substitution reactions, the phenyl groups’ electron-donating properties enhance the compound’s reactivity towards electrophiles.
Comparison with Similar Compounds
2,3-Diphenylbutane: Exists in both meso and racemic forms.
2,3-Diphenyl-2-butene: A precursor to meso-2,3-Diphenylbutane.
2,3-Dibromobutane: Another meso compound with similar stereochemical properties.
Uniqueness: this compound is unique due to its internal plane of symmetry, making it optically inactive despite having chiral centers. This property distinguishes it from its racemic counterparts, which are optically active.
Biological Activity
meso-2,3-Diphenylbutane (C₁₆H₁₈) is an organic compound characterized by its meso configuration, which results in optical inactivity despite the presence of multiple stereocenters. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and comparative analyses.
- Molecular Formula : C₁₆H₁₈
- Molecular Weight : 218.31 g/mol
- Structure : Contains two phenyl groups attached to a butane backbone at the 2 and 3 positions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Antimicrobial Properties
- Investigated for its effectiveness against various bacterial strains.
- Potential mechanisms include disruption of microbial membranes and interference with metabolic pathways.
-
Anticancer Activity
- Studies suggest that this compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and inhibition of cell proliferation.
- Specific pathways involved include DNA damage response mechanisms.
The biological effects of this compound are believed to stem from its interactions with various molecular targets:
- Reactive Oxygen Species (ROS) Generation : Contributes to oxidative stress in cells, leading to apoptosis.
- Enzyme Interactions : Exhibits potential interactions with enzymes involved in metabolic processes, which could alter cellular functions.
Table 1: Summary of Biological Activities
Activity Type | Findings | References |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Anticancer | Induces apoptosis in cancer cell lines | |
Enzyme Interaction | Modulates activity of specific enzymes |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed morphological changes consistent with apoptosis.
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. demonstrated that this compound exhibited considerable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was effective at concentrations as low as 50 µg/mL, suggesting potential as a therapeutic agent against bacterial infections.
Comparative Analysis
When compared to its racemic counterpart (rac-2,3-Diphenylbutane), this compound shows distinct advantages due to its unique stereochemistry:
Compound | Optical Activity | Biological Activity |
---|---|---|
This compound | Optically inactive | High antimicrobial and anticancer activity |
rac-2,3-Diphenylbutane | Optically active | Lower biological activity |
Properties
CAS No. |
5789-35-5 |
---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
3-phenylbutan-2-ylbenzene |
InChI |
InChI=1S/C16H18/c1-13(15-9-5-3-6-10-15)14(2)16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChI Key |
NGCFVIRRWORSML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.